Isomorellinol

Overview

Description

Isomorellinol is an organic compound with the chemical formula C9H14O4. It is a cyclic ketone with a unique structure, containing both a hydroxy group and a ketone group. This compound is a colorless, crystalline solid with a melting point of 65-67°C. It is insoluble in water, but soluble in ethanol and other organic solvents. This compound is an important intermediate in the synthesis of several natural products, such as alkaloids and terpenes. It is also used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

Anticancer Properties in Cholangiocarcinoma

Isomorellin, a caged xanthone isolated from Garcinia hanburyi, has shown promising results in the field of cancer research. It induces apoptosis in cholangiocarcinoma (CCA) cell lines through mechanisms involving the p53 and nuclear factor-kappaB (NF-κB) signaling pathways. This compound inhibits the growth of CCA cells by causing G0/G1 phase arrest, mediated by the inhibition of NF-κB activation, up-regulation of p53, p21, and p27, and down-regulation of cyclin D1, cyclin E, Cdk4, and Cdk2 protein levels. The research conducted by Hahnvajanawong et al. (2012) in "Biological & Pharmaceutical Bulletin" demonstrates the potential of isomorellin as a therapeutic agent against human cholangiocarcinoma, showing growth inhibitory potential comparable to that of gambogic acid (Hahnvajanawong et al., 2012).

Involvement in Cell Cycle Arrest and Apoptosis

Further research on caged xanthones, including isomorellinol, from Garcinia hanburyi, highlights their role in apoptosis and cell cycle arrest in CCA cell lines. The study by Hahnvajanawong et al. (2010) in the "World Journal of Gastroenterology" found that these compounds, especially this compound, exhibited high potency in increasing the Bax/Bcl-2 protein expression ratio and decreasing survivin protein expression. This research suggests a mitochondria-dependent signaling pathway in inducing apoptosis in CCA cells (Hahnvajanawong et al., 2010).

Synergistic Effects with Chemotherapy

Isomorellin also exhibits synergistic effects when combined with doxorubicin, a chemotherapeutic agent. In a study by Hahnvajanawong et al. (2014) published in "Cancer Cell International," the combination of isomorellin with doxorubicin was found to enhance the growth inhibition and apoptosis induction in CCA cell lines. This suggests the potential use of caged xanthones as adjunct treatments in chemotherapy for certain types of cancer (Hahnvajanawong et al., 2014).

Methodology and Synthesis

The methodology and synthesis of isomorellin and related compounds are crucial for their application in scientific research. Liu et al. (2011) in "Tetrahedron" outlined an efficient method for the total synthesis of isomorellin and gaudichaudione A. This method, which includes the simultaneous bisalkylation of 5,6-dihydroxyxanthone, shortens the synthetic route and enhances the total yield, opening avenues for further research and application of these compounds (Liu et al., 2011).

Mechanism of Action

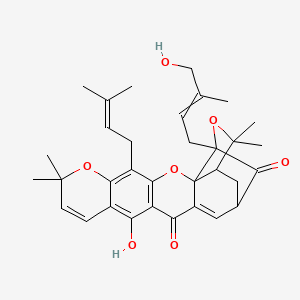

Isomorellinol, also known as 12-Hydroxy-19-(4-hydroxy-3-methylbut-2-enyl)-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione, is a caged xanthone isolated from Garcinia hanburyi . It has been studied for its potential anti-cancer properties, particularly against cholangiocarcinoma (CCA) cells .

Target of Action

This compound primarily targets CCA cells . It shows selective cytotoxicity against these cells, sparing normal cells . The compound interacts with key proteins involved in cell cycle regulation and apoptosis, such as Bax, Bcl-2, caspase-9, caspase-3, and survivin .

Mode of Action

This compound induces cell cycle arrest and apoptosis in CCA cells . It enhances the expression of the pro-apoptotic protein Bax and reduces the expression of the anti-apoptotic protein Bcl-2 . This shifts the balance towards apoptosis, leading to the activation of caspase-9 and caspase-3, key executioners of apoptosis . This compound also suppresses the expression of survivin, a protein that inhibits apoptosis and promotes cell proliferation .

Biochemical Pathways

This compound affects several biochemical pathways. It induces the mitochondrial apoptosis pathway , leading to cell death . It also suppresses the activation of NF-κB , a transcription factor that promotes cell survival and proliferation . Furthermore, it inhibits the p38 MAPK pathway , which is involved in cell differentiation, apoptosis, and autophagy .

Pharmacokinetics

Its ability to selectively target cca cells suggests that it may have good bioavailability and selectivity .

Result of Action

The result of this compound’s action is the inhibition of CCA cell growth . It achieves this by inducing cell cycle arrest and apoptosis, thereby reducing cell proliferation and promoting cell death . It also suppresses cell migration and invasion, further inhibiting the spread of cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic agents can enhance its effects. Studies have shown that the combination of this compound with doxorubicin, a common chemotherapy drug, has a synergistic effect on the growth inhibition and apoptosis induction in CCA cells .

Biochemical Analysis

Biochemical Properties

Isomorellinol interacts with various biomolecules in the cell. It has been found to induce apoptosis in cholangiocarcinoma (CCA) cells, which is mediated through a mitochondria-dependent signaling pathway . This suggests that this compound may interact with key proteins involved in apoptosis, such as Bcl-2 and Bax .

Cellular Effects

This compound has significant effects on cellular processes. It has been shown to inhibit the growth of CCA cell lines in a dose-dependent manner . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key cellular proteins and enzymes. It has been shown to suppress NF-κB translocation, the phosphorylated p38 MAPK pathway, and the expression of MMP-2 and uPA . These interactions lead to changes in gene expression and enzyme activity, contributing to its biological effects .

Properties

IUPAC Name |

12-hydroxy-19-(4-hydroxy-3-methylbut-2-enyl)-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,19,23,34-35H,9,13,15-16H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZMGTSPGQXAAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)CO)O)C=CC(O2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of isomorellinol in inducing apoptosis in cancer cells?

A1: Research suggests that this compound triggers apoptosis in cholangiocarcinoma cells primarily through the mitochondrial pathway. [] This involves downregulating anti-apoptotic proteins like Bcl-2 and survivin while upregulating pro-apoptotic proteins like Bax and apoptosis-inducing factor (AIF). [] This imbalance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, ultimately resulting in DNA fragmentation and cell death. []

Q2: Does the structure of this compound influence its anticancer activity?

A2: While the exact structure-activity relationship of this compound is still under investigation, research suggests that modifications to its prenyl side chain might influence its potency. [] Comparing the activity of this compound with other caged xanthones like isomorellin, forbesione, and gambogic acid reveals that the presence and nature of functional groups on the prenyl side chain could play a role in its interactions with target proteins and overall efficacy. []

Q3: How does the anticancer activity of this compound compare to that of other caged xanthones?

A3: Studies indicate that this compound displays potent growth inhibitory effects against cholangiocarcinoma cell lines. [] When compared to other caged xanthones like isomorellin, forbesione, and gambogic acid, this compound exhibits a particularly strong ability to increase the Bax/Bcl-2 protein expression ratio and decrease survivin protein expression, suggesting a potentially higher efficacy in inducing apoptosis through the mitochondrial pathway. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione](/img/structure/B3034166.png)

![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3034169.png)

![3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride](/img/structure/B3034170.png)

![3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B3034173.png)

![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide](/img/structure/B3034182.png)

![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)